![molecular formula C9H16O3 B14667893 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane CAS No. 36693-24-0](/img/structure/B14667893.png)
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane is an organic compound with the molecular formula C9H16O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its versatility in various chemical reactions and applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane typically involves the reaction of acetone with glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Commonly used solvents include toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides, amines, or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted dioxolanes depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and resins.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane exerts its effects involves the interaction with specific molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often include nucleophilic attack on the electrophilic centers of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane
- 2,3-Isopropylideneglycerol
Uniqueness
2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
36693-24-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(prop-1-en-2-yloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H16O3/c1-7(2)10-5-8-6-11-9(3,4)12-8/h8H,1,5-6H2,2-4H3 |
Clé InChI |
OSKXCXOOZAJNHR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


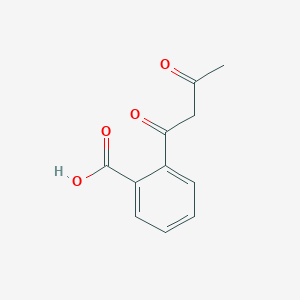
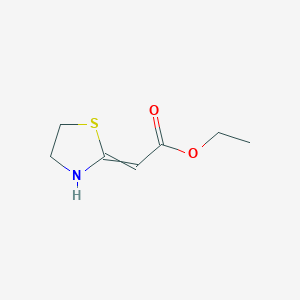

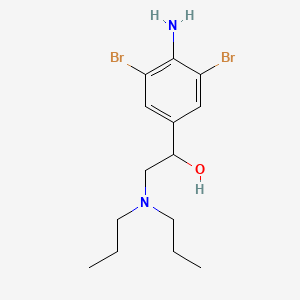

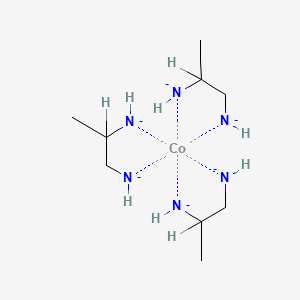
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
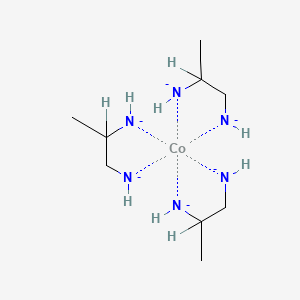
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
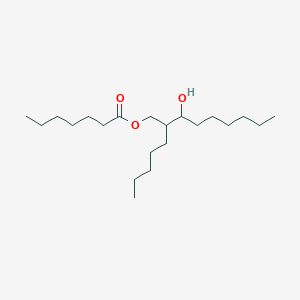
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

